(E)-3-苯基-1-(吡啶-2-基)丙-2-烯-1-酮
描述
“(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H11NO . It is a type of heterocyclic chalcone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)- O -alkyl- and O -benzyloximes were synthesized by oximation of (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-ones (azachalcones), followed by alkylation of the resulting oximes under different conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ .Physical And Chemical Properties Analysis
The molecular weight of “(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is 209.24 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用
杀菌活性: Kuzenkov 和 Zakharychev (2019) 的一项研究合成了取代的 (E)-3-苯基-1-(吡啶-3-基)丙-2-烯-1-酮 (E,Z)-O-烷基-和 O-苄氧基肟,展示了良好的杀菌活性 (Kuzenkov & Zakharychev, 2019).
药理和生物筛选: Bhat 等人 (2014) 探索了从 3-取代苯基-1-(吡啶-2-基)丙-2-烯-1-酮合成新型嘧啶衍生物。这些化合物显示出显着的抗炎、镇痛、细胞毒和抗结核活性 (Bhat et al., 2014).
分子结构研究: Fun 等人 (2012) 对与 (E)-3-苯基-1-(吡啶-2-基)丙-2-烯-1-酮 相似的化合物的分子结构进行了研究,检查了其构象和分子间相互作用 (Fun et al., 2012).
磷光特性: Li 和 Yong (2019) 合成了 (E)-3-苯基-1-(吡啶-2-基)丙-2-烯-1-酮 的位置异构体,展示了它们不同的磷光颜色和量子产率,以及对酸碱蒸汽刺激的可逆磷光颜色转换 (Li & Yong, 2019).
抗癌剂的细胞毒性评价: Alam 等人 (2016) 合成了 (E)-3-(3-芳基-1-苯基-1H-吡唑-4-基)-1-(吡啶-3-基)丙-2-烯-1-酮,并评估了其对人癌细胞系的细胞毒性,确定了具有显着细胞毒性的化合物 (Alam et al., 2016).
抗菌活性: Ashok 等人 (2014) 研究了 (E)-1-芳基-3-[2-(哌啶-1-基)喹啉-3-基]丙-2-烯-1-酮 的抗菌活性,揭示了对细菌和真菌菌株的良好功效 (Ashok et al., 2014).
未来方向
属性
IUPAC Name |
(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYLCENCUQKANA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-53-1 | |
Record name | NSC96501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。